molecular formula C12H5Cl3FNO2 B2910742 2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate CAS No. 218928-46-2

2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate

Cat. No.: B2910742
CAS No.: 218928-46-2
M. Wt: 320.53
InChI Key: XJMRTPPUKKXOII-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C12H5Cl3FNO2 and a molecular weight of 320.53 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate typically involves the reaction of 2-chloro-4-fluorophenol with 2,6-dichloroisonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 2-chloro-4-fluorophenol and 2,6-dichloroisonicotinic acid .

Scientific Research Applications

2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2,6-Dichloroisonicotinic acid
  • 2-Chloro-4-fluorobenzoic acid

Uniqueness

2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate is unique due to its combination of halogen atoms and ester functionality, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and stability are required .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl) 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3FNO2/c13-8-5-7(16)1-2-9(8)19-12(18)6-3-10(14)17-11(15)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMRTPPUKKXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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